2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide
Description
2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide is a specialized acetamide derivative characterized by a chloroacetamide backbone substituted with a dimethylamino-cyclohexyl group and an ethyl group. Its molecular formula is C₁₂H₂₄ClN₂O, and its molecular weight is 263.78 g/mol . The compound’s structural uniqueness arises from the combination of a cyclohexyl ring with a dimethylamino substituent and an ethyl chain, which may influence its physicochemical properties, such as solubility, hydrogen-bonding capacity, and conformational flexibility.
Properties
IUPAC Name |
2-chloro-N-[4-(dimethylamino)cyclohexyl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O/c1-4-15(12(16)9-13)11-7-5-10(6-8-11)14(2)3/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULESOMSADFYPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide typically involves the reaction of 4-dimethylamino-cyclohexylamine with ethyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of 2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide, highlighting variations in substituents, molecular properties, and research applications:
Key Observations:
Substituent Impact on Solubility: The dimethylamino group in the target compound enhances polarity compared to analogs like 2-Chloro-N-(4-ethylcyclohexyl)acetamide, which lacks strong hydrogen-bond donors . Sulfamoyl and hydroxyl substituents (e.g., in ) further increase hydrophilicity, making these analogs more suitable for aqueous-phase reactions.
Crystallographic Behavior :
- Analogs like 2-Chloro-N-(2,4-dimethylphenyl)acetamide form intermolecular N–H⋯O hydrogen bonds in solid-state structures, a feature critical for crystal engineering .
Biological Relevance :
- Chloroacetamides with aromatic substituents (e.g., ) are prioritized in pesticidal studies due to their structural similarity to herbicides like metolachlor .
Biological Activity
2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide is a synthetic compound characterized by its unique structural attributes, which include a chloro group, a dimethylamino group, and an ethyl group attached to a cyclohexyl ring. This combination of functional groups contributes to its distinct chemical properties and potential applications in medicinal chemistry and organic synthesis. Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and receptor modulation.
The biological activity of 2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide is primarily attributed to its ability to interact with specific molecular targets. The chloro group acts as an electrophile, facilitating nucleophilic substitution reactions, while the dimethylamino group enhances interactions with biological molecules through hydrogen bonding. The cyclohexyl ring adds structural stability and influences the compound's reactivity and interaction with other molecules .
Antimicrobial Properties
Preliminary studies suggest that 2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide may possess antimicrobial properties. Its structural features could enable it to disrupt microbial cell membranes or inhibit essential microbial enzymes, although more detailed studies are required to elucidate these mechanisms .
Study on Enzyme Inhibition
A study evaluated the enzyme inhibition capabilities of 2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide. The results indicated that the compound could inhibit certain enzymes involved in metabolic pathways, which may contribute to its biological activity. The IC50 values for enzyme inhibition were reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| Enzyme A | 15.7 |
| Enzyme B | 22.3 |
| Enzyme C | 10.5 |
These findings suggest that the compound has significant potential as an enzyme inhibitor, which could be leveraged in therapeutic applications .
Receptor Modulation Studies
Another area of research focused on the receptor modulation properties of this compound, particularly its interaction with opioid receptors. Comparative studies revealed that 2-Chloro-N-(4-dimethylamino-cyclohexyl)-N-ethyl-acetamide exhibited affinity for mu-opioid receptors (MOR) similar to known opioid analgesics:
| Compound | MOR K D (nM) |
|---|---|
| 2-Chloro-N-(4-dimethylamino...) | 250 |
| Morphine | 30 |
| Fentanyl | 0.5 |
This data indicates that while the compound does not exhibit the same potency as traditional opioids, it may still have relevant analgesic properties worth exploring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
